molecular formula C16H15N5O2 B15102037 (2-Phenylmorpholin-4-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone

(2-Phenylmorpholin-4-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone

Cat. No.: B15102037
M. Wt: 309.32 g/mol
InChI Key: XUXOSMOZWUAFFA-UHFFFAOYSA-N
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Description

(2-Phenylmorpholin-4-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone is a complex organic compound that features a morpholine ring substituted with a phenyl group and a tetrazolo[1,5-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylmorpholin-4-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazolo[1,5-a]pyridine core, which can be synthesized through a cyclization reaction involving appropriate precursors. The phenylmorpholine moiety is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the two moieties under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Phenylmorpholin-4-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2-Phenylmorpholin-4-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Phenylmorpholin-4-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenylmorpholin-4-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone is unique due to its combination of a morpholine ring with a tetrazolo[1,5-a]pyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

(2-phenylmorpholin-4-yl)-(tetrazolo[1,5-a]pyridin-6-yl)methanone

InChI

InChI=1S/C16H15N5O2/c22-16(13-6-7-15-17-18-19-21(15)10-13)20-8-9-23-14(11-20)12-4-2-1-3-5-12/h1-7,10,14H,8-9,11H2

InChI Key

XUXOSMOZWUAFFA-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)C2=CN3C(=NN=N3)C=C2)C4=CC=CC=C4

Origin of Product

United States

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